molecular formula C7H9F5N2O B12446353 N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12446353
M. Wt: 232.15 g/mol
InChI Key: IYJGUERGGVSCJQ-UHFFFAOYSA-N
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Description

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deoxyfluorination of hydroxypyridines using reagents like N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . This reaction leads to the formation of fluorinated piperidine derivatives, which can then be further reacted with trifluoroacetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds.

Scientific Research Applications

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical stability and reactivity. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity profiles.

Properties

Molecular Formula

C7H9F5N2O

Molecular Weight

232.15 g/mol

IUPAC Name

N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H9F5N2O/c8-6(9)3-13-2-1-4(6)14-5(15)7(10,11)12/h4,13H,1-3H2,(H,14,15)

InChI Key

IYJGUERGGVSCJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1NC(=O)C(F)(F)F)(F)F

Origin of Product

United States

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